N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide
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Overview
Description
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes hydroxy, methoxyphenoxy, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxy-3-(3-methoxyphenoxy)propylamine with 2-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The benzenesulfonamide group may interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate: Shares similar structural features but differs in its functional groups and overall reactivity.
3-(4-hydroxy-3-methoxyphenyl)propionic acid: Another compound with similar methoxy and hydroxy groups but different overall structure and applications.
Uniqueness
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-28-19-9-8-10-20(15-19)30-17-18(25)16-24(22-13-6-7-14-23(22)29-2)31(26,27)21-11-4-3-5-12-21/h3-15,18,25H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCZBXCPUUQXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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